(2E)-N,N-dibutyl-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a propenamide group substituted with dibutyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with dibutylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
(E)-3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group but differs in the presence of a carboxylic acid group instead of the propenamide group.
Uniqueness
(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutyl substitution and propenamide group differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C19H29NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-N,N-dibutyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H29NO3/c1-5-7-13-20(14-8-6-2)19(21)12-10-16-9-11-17(22-3)18(15-16)23-4/h9-12,15H,5-8,13-14H2,1-4H3/b12-10+ |
InChI Key |
XCZCCOFNBWAYIG-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCN(CCCC)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCCCN(CCCC)C(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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